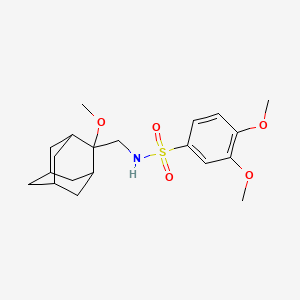

![molecular formula C20H23N5O B2377574 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide CAS No. 1421526-63-7](/img/structure/B2377574.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains an azepane ring, which is a seven-membered saturated ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole group attached to a picolinamide moiety via a methylene bridge, and an azepane ring attached to the picolinamide moiety .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azepane moieties. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole group could contribute to its aromaticity and potentially its fluorescence .Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide and its derivatives have been explored for their effectiveness in corrosion inhibition. Studies have demonstrated the potential of benzimidazole derivatives in protecting metals such as N80 steel in hydrochloric acid environments. These compounds exhibit high corrosion inhibition efficiency, attributed to their interaction with the metal surface, potentially forming protective layers. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Furthermore, quantum chemical calculations provide insights into the molecular interactions contributing to their inhibitory action (Yadav et al., 2016).

Synthesis and Chemical Reactivity

The compound has relevance in the synthesis and chemical reactivity of various heterocyclic compounds. Research involving Rh(III)-catalyzed C-H activation and cycloaddition processes has been significant for the selective synthesis of complex molecular architectures, such as spiro dihydroisoquinolinones and furan-fused azepinones. These processes highlight the utility of benzimidazole derivatives in constructing biologically relevant heterocycles under mild conditions, emphasizing their role in synthetic organic chemistry (Cui, Zhang, & Wu, 2013).

Antioxidant Activity

Benzimidazole derivatives have also been investigated for their antioxidant properties. The structural backbone of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide can be modified to yield compounds with significant antioxidant activity. This is evidenced by studies on related structures, showcasing their potential in scavenging free radicals and inhibiting oxidative processes. These findings are crucial for the development of new antioxidants for use in pharmaceuticals and food preservation (Elmastaş et al., 2018).

Fluorescent Chemosensors

The structural motif of benzimidazole derivatives, similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, has been utilized in developing fluorescent chemosensors. These sensors are capable of detecting nitroaromatic explosives, such as picric acid, at picogram levels. This application is particularly relevant for environmental monitoring and security, demonstrating the versatility of benzimidazole-based compounds in sensing technologies (Xiong et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(azepan-1-yl)-N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-20(22-14-19-23-16-7-3-4-8-17(16)24-19)18-13-15(9-10-21-18)25-11-5-1-2-6-12-25/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFWSNDEQGPXGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

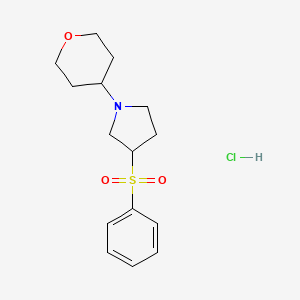

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)

![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)

![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)

![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

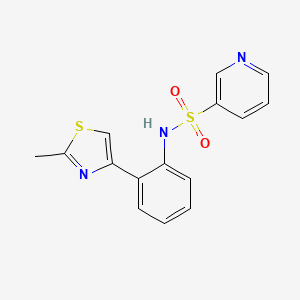

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)